molecular formula C19H30N2O2Si B15235780 2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol

2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol

Cat. No.: B15235780
M. Wt: 346.5 g/mol
InChI Key: ZZAYKLSQGSWKHX-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol is a complex organic compound that features a tert-butyl group, a trimethylsilyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the imidazole ring. Common reagents used in the synthesis include tert-butyl chloride, trimethylsilyl chloride, and various imidazole derivatives. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenols and imidazoles.

Scientific Research Applications

2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)benzene
  • **2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)aniline

Uniqueness

2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol is unique due to the presence of both the tert-butyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

The compound 2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol (CAS No. 2088367-33-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₃₀N₂O₂Si
  • Molecular Weight : 346.55 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent research indicates that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, certain imidazole derivatives have shown effectiveness against viruses such as HIV and Hepatitis C, with some compounds demonstrating low micromolar EC50 values, indicating high potency in inhibiting viral replication .

Anticancer Activity

Imidazole derivatives are also noted for their anticancer activities. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may possess selective cytotoxicity towards specific cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

The proposed mechanism of action for similar imidazole compounds involves the inhibition of specific enzymes critical for viral replication and cancer cell proliferation. The structural features of these compounds, particularly the imidazole ring and phenolic hydroxyl group, are believed to play a crucial role in their biological interactions .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various imidazole derivatives, the compound was tested against HIV-1. Results showed an EC50 value significantly lower than that of standard antiviral agents, indicating its potential as a lead compound for further development .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on several cancer cell lines, including HeLa and MOLT-4. The compound exhibited selective toxicity with CC50 values indicating low cytotoxicity to normal cells while effectively reducing viability in cancerous cells .

Data Tables

Activity EC50 (µM) CC50 (µM) Selectivity Index (SI)
Antiviral (HIV-1)3.98>100>25
Anticancer (HeLa)-15-
Anticancer (MOLT-4)-10-

Properties

Molecular Formula

C19H30N2O2Si

Molecular Weight

346.5 g/mol

IUPAC Name

2-tert-butyl-4-[3-(2-trimethylsilylethoxymethyl)imidazol-4-yl]phenol

InChI

InChI=1S/C19H30N2O2Si/c1-19(2,3)16-11-15(7-8-18(16)22)17-12-20-13-21(17)14-23-9-10-24(4,5)6/h7-8,11-13,22H,9-10,14H2,1-6H3

InChI Key

ZZAYKLSQGSWKHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2COCC[Si](C)(C)C)O

Origin of Product

United States

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